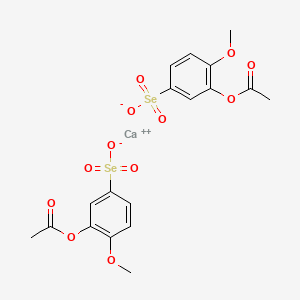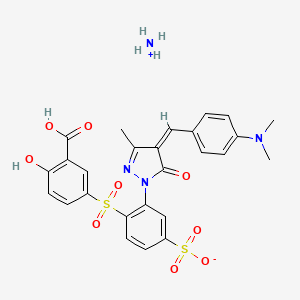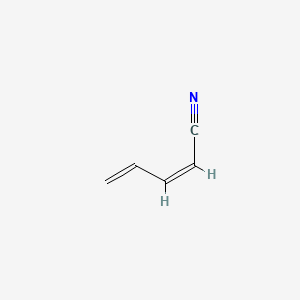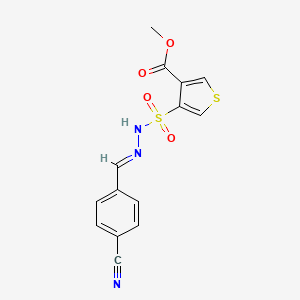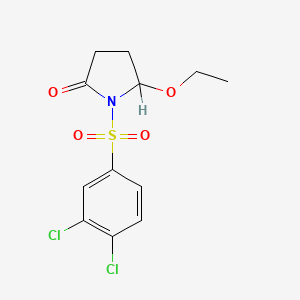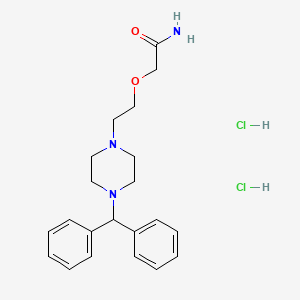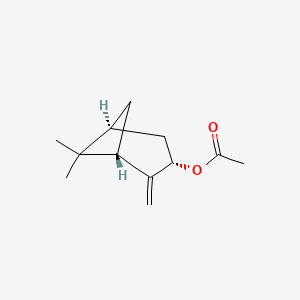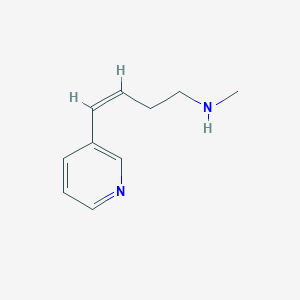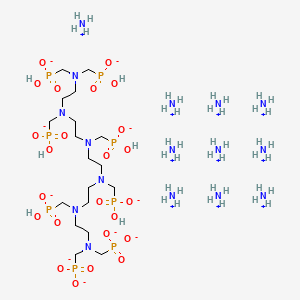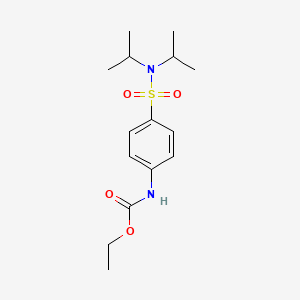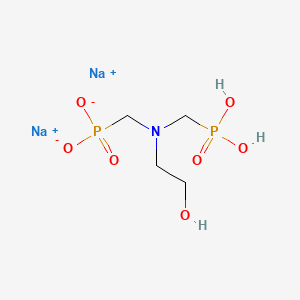![molecular formula C11H13ClN2O6S B12736890 Benzoic acid, 5-(aminosulfonyl)-2-[(3-carboxypropyl)amino]-4-chloro- CAS No. 63164-64-7](/img/structure/B12736890.png)
Benzoic acid, 5-(aminosulfonyl)-2-[(3-carboxypropyl)amino]-4-chloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The preparation of NIOSH/CB2559850 involves several synthetic routes and reaction conditions. One common method includes the use of multi-bed thermal desorption tubes containing graphitized carbons and carbon molecular sieve sorbents . The process typically involves the following steps:
Sampling: Using thermal desorption tubes to trap organic compounds.
Desorption: Thermal desorption at high temperatures (e.g., 300°C for 10 minutes) to release the trapped compounds.
Analysis: Gas chromatography and mass spectrometry to identify and quantify the compounds.
化学反応の分析
NIOSH/CB2559850 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen or ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas or reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may yield reduced forms of the compound .
科学的研究の応用
NIOSH/CB2559850 has a wide range of scientific research applications, including:
Chemistry: Used in the study of volatile organic compounds and their behavior under different conditions.
Biology: Investigated for its potential effects on biological systems, particularly in occupational health settings.
Medicine: Explored for its potential therapeutic applications, especially in the context of respiratory health.
Industry: Utilized in the development of safety protocols and monitoring systems for workplace environments.
作用機序
The mechanism of action of NIOSH/CB2559850 involves its interaction with various molecular targets and pathways. It primarily affects the respiratory system by interacting with volatile organic compounds and altering their behavior. This interaction can lead to changes in the chemical composition of the air, which can have significant implications for occupational health .
類似化合物との比較
NIOSH/CB2559850 can be compared with other similar compounds, such as those listed in the NIOSH Manual of Analytical Methods (NMAM). Some similar compounds include:
Volatile Organic Compounds (VOC): These compounds share similar properties and are often studied in conjunction with NIOSH/CB2559850.
Carbon Molecular Sieves: Used in similar applications for trapping and analyzing organic compounds.
NIOSH/CB2559850 stands out due to its specific interaction with volatile organic compounds and its unique preparation and analysis methods .
特性
CAS番号 |
63164-64-7 |
|---|---|
分子式 |
C11H13ClN2O6S |
分子量 |
336.75 g/mol |
IUPAC名 |
2-(3-carboxypropylamino)-4-chloro-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C11H13ClN2O6S/c12-7-5-8(14-3-1-2-10(15)16)6(11(17)18)4-9(7)21(13,19)20/h4-5,14H,1-3H2,(H,15,16)(H,17,18)(H2,13,19,20) |
InChIキー |
WMDSZKSYGKBADC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1S(=O)(=O)N)Cl)NCCCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


